11-(Ethyldisulfanyl)undec-1-ene
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Overview
Description
11-(Ethyldisulfanyl)undec-1-ene is an organic compound characterized by the presence of an ethyldisulfanyl group attached to an undec-1-ene backbone. This compound is notable for its unique structural features, which include a disulfide linkage and an alkene group, making it a subject of interest in various fields of chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Ethyldisulfanyl)undec-1-ene typically involves the reaction of 11-bromo-undec-1-ene with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the ethanethiol displaces the bromine atom, forming the ethyldisulfanyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 11-(Ethyldisulfanyl)undec-1-ene can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols.
Substitution: The alkene group can participate in addition reactions, such as hydrohalogenation or hydration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions involving halogens or acids can facilitate the addition to the alkene group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Haloalkanes or alcohols, depending on the reagents used.
Scientific Research Applications
11-(Ethyldisulfanyl)undec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide linkage is of interest in the study of protein folding and stability.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 11-(Ethyldisulfanyl)undec-1-ene primarily involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. These interactions can modulate the activity of the target molecules, influencing biological pathways and processes .
Comparison with Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine base used in organic synthesis.
Spiro[5.5]undecane derivatives: Compounds with similar structural features but different functional groups.
Uniqueness: Unlike other similar compounds, it offers a versatile platform for the development of new materials and bioactive molecules .
Properties
CAS No. |
178561-28-9 |
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Molecular Formula |
C13H26S2 |
Molecular Weight |
246.5 g/mol |
IUPAC Name |
11-(ethyldisulfanyl)undec-1-ene |
InChI |
InChI=1S/C13H26S2/c1-3-5-6-7-8-9-10-11-12-13-15-14-4-2/h3H,1,4-13H2,2H3 |
InChI Key |
LFDSSTPGLPYUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCSSCCCCCCCCCC=C |
Origin of Product |
United States |
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